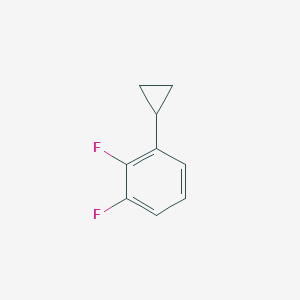

1-Cyclopropyl-2,3-difluorobenzene

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H8F2 |

|---|---|

Peso molecular |

154.16 g/mol |

Nombre IUPAC |

1-cyclopropyl-2,3-difluorobenzene |

InChI |

InChI=1S/C9H8F2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |

Clave InChI |

OUIYMWGSVDUBDO-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=C(C(=CC=C2)F)F |

Origen del producto |

United States |

Advanced Synthetic Strategies for 1 Cyclopropyl 2,3 Difluorobenzene

The synthesis of 1-cyclopropyl-2,3-difluorobenzene, a valuable building block in medicinal chemistry and materials science, requires precise control over the formation of the cyclopropane (B1198618) ring and the regioselective placement of fluorine atoms on the aromatic nucleus. This article details advanced synthetic methodologies for its preparation, focusing on the construction of the cyclopropyl (B3062369) group adjacent to a fluorinated benzene (B151609) ring and strategies for the introduction of the fluorine atoms.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Cyclopropyl 2,3 Difluorobenzene

Reactivity of the Cyclopropyl (B3062369) Ring under Various Conditions

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to a variety of ring-opening reactions, as well as electrophilic, nucleophilic, and radical attacks. The presence of the 2,3-difluorophenyl substituent significantly influences the regioselectivity and reactivity of these transformations.

Ring-Opening Reactions: Mechanisms and Synthetic Applications

Ring-opening reactions of the cyclopropyl group in 1-cyclopropyl-2,3-difluorobenzene can be initiated by thermal, photochemical, or catalytic means, leading to a diverse array of products with significant synthetic potential.

While specific studies on the thermal and photochemical rearrangements of this compound are not extensively documented, the behavior of analogous cyclopropylarenes provides a strong basis for predicting its reactivity.

Thermal Rearrangements: Upon heating, arylcyclopropanes can undergo isomerization to the corresponding propenylarenes. For this compound, this would likely involve a homolytic cleavage of a C-C bond in the cyclopropyl ring to form a diradical intermediate. Subsequent hydrogen migration would then lead to the formation of (E)- and (Z)-1-(2,3-difluorophenyl)prop-1-ene. The high temperatures required for these rearrangements, often exceeding 300°C, reflect the significant activation energy needed to break the cyclopropane ring bonds.

Photochemical Rearrangements: Photochemical activation of arylcyclopropanes can lead to a variety of rearrangements. Irradiation of cyclopropyl-substituted benzophenones, for instance, has been shown to result in cis-trans isomerization rather than the expected photoreduction, with the cyclopropane ring acting as a triplet quencher through fragmentation. This suggests that direct photolysis of this compound could lead to complex isomerization pathways or reactions with solvents, depending on the specific conditions and photosensitizers used.

Acid-Catalyzed Ring Opening: The cyclopropyl ring in arylcyclopropanes is susceptible to electrophilic attack by acids. In the presence of a Brønsted acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate. For this compound, protonation would likely occur at the carbon atom bearing the aryl group, leading to a benzylic carbocation stabilized by the aromatic ring. This cation can then be trapped by a nucleophile present in the reaction medium. For example, acid-catalyzed ring-opening in the presence of water or alcohols would yield the corresponding homoallylic alcohol or ether. The regioselectivity of the nucleophilic attack is influenced by the electronic nature of the aromatic ring; the electron-withdrawing fluorine atoms in this compound would destabilize the adjacent carbocation, potentially influencing the reaction pathway and rate. Studies on related cyclopropyl-substituted fluoroepoxides have shown that acid catalysis can induce ring-opening to form carbocation intermediates that undergo further rearrangement. nih.gov

Transition Metal-Catalyzed Ring Opening: Transition metals, particularly those of the late transition series like palladium and gold, are known to catalyze the ring-opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. For this compound, a palladium(II) catalyst could coordinate to the cyclopropyl ring, followed by oxidative addition to form a palladacyclobutane. This intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield a range of products. For instance, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles has been shown to proceed via C-C bond cleavage of the cyclopropane ring. dntb.gov.ua While specific examples with this compound are scarce, the general principles of transition metal catalysis suggest a rich potential for selective functionalization through ring-opening pathways.

Electrophilic and Nucleophilic Additions to the Cyclopropane Ring

Electrophilic Additions: The cyclopropane ring exhibits some double-bond character and can undergo electrophilic addition reactions. The addition of electrophiles like halogens (Br₂, Cl₂) or mercuric acetate (B1210297) to arylcyclopropanes typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the broken C-C bond, and the nucleophile adds to the more substituted carbon, which can better stabilize a positive charge. In the case of this compound, the electrophilic attack would likely lead to the formation of a benzylic cation, which is then trapped by the nucleophile. The stereochemistry of these additions can be complex, with both retention and inversion of configuration observed at the carbon atom undergoing nucleophilic attack.

Nucleophilic Additions: Direct nucleophilic addition to an unactivated cyclopropane ring is generally difficult due to the ring's low electrophilicity. However, in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic ring-opening can occur. While the 2,3-difluorophenyl group is electron-withdrawing, the lack of a strong donor group on the cyclopropane ring of this compound makes it less susceptible to direct nucleophilic attack under standard conditions. However, under specific conditions, such as the use of strong nucleophiles in the presence of activating agents, ring-opening via nucleophilic attack may be possible. For instance, the ring opening of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines has been reported. researchgate.net

Radical Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group can participate in radical reactions, often leading to ring-opened products.

Radical Halogenation: The benzylic C-H bond on the cyclopropane ring of this compound is a potential site for radical halogenation. For example, reaction with N-bromosuccinimide (NBS) under photochemical or thermal initiation would be expected to generate a benzylic radical. This radical is stabilized by both the adjacent aromatic ring and the cyclopropyl group. Subsequent reaction with bromine would yield 1-bromo-1-(2,3-difluorophenyl)cyclopropane. The selectivity of radical bromination is typically high for tertiary C-H bonds. nih.gov

Oxidative Radical Ring-Opening: Arylcyclopropanes can undergo oxidative ring-opening reactions initiated by radicals. For instance, air-initiated reactions of vinyl cyclopropanes with aryl sulfur radicals have been shown to lead to 1,5-ring-opening addition products. beilstein-journals.org Similarly, oxidative radical ring-opening/cyclization of cyclopropane derivatives can be achieved using various oxidants and radical initiators, providing access to a wide range of functionalized molecules. libretexts.org For this compound, such reactions could be initiated by single-electron transfer to form a radical cation, which then undergoes ring opening.

Functionalization and Transformations of the 2,3-Difluorobenzene Moiety

The 2,3-difluorobenzene ring in this compound is activated towards certain transformations and can be functionalized through various methods, including nucleophilic aromatic substitution and directed ortho-metalation, as well as transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms on the benzene (B151609) ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution. researchgate.net The fluorine atoms themselves can act as leaving groups. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing substituents. For this compound, a strong nucleophile, such as an amine or an alkoxide, can displace one of the fluorine atoms. The regioselectivity of the substitution will depend on the relative activation provided by the cyclopropyl group and the other fluorine atom. Generally, substitution is favored at positions ortho and para to strongly activating groups. In this case, the cyclopropyl group is a weak activating group, and the fluorine atoms are deactivating but ortho, para-directing for electrophilic substitution. For nucleophilic substitution, the positions ortho and para to the electron-withdrawing fluorine atoms are activated. Therefore, a nucleophile could potentially attack the carbon bearing a fluorine atom.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the fluorine atoms themselves can act as weak DMGs, their primary role in this context is to increase the acidity of the adjacent C-H protons. nih.gov The cyclopropyl group is not a classical DMG. Therefore, direct lithiation of this compound would likely occur at the most acidic proton, which would be influenced by the combined electronic effects of the cyclopropyl and fluorine substituents. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Direct C-H Activation and Functionalization of the Aromatic Ring

Direct C-H activation offers an efficient route to functionalize aromatic rings without pre-installed leaving groups. For arylcyclopropanes, this pathway is in constant competition with reactions involving the strained cyclopropyl ring. epfl.ch The reactivity of this compound in C-H activation is dictated by the electronic landscape of the benzene ring. The cyclopropyl group is known to activate the aromatic ring towards electrophilic attack, while the two fluorine atoms are strongly deactivating due to their inductive effect.

Research on related arylcyclopropanes has shown that C-H functionalization can be achieved, and its regioselectivity can be switched based on the substitution pattern. epfl.ch For this compound, the three available C-H bonds (at positions C4, C5, and C6) exhibit different levels of reactivity. The C6 position is ortho to the activating cyclopropyl group but is also flanked by a deactivating fluorine atom and subject to steric hindrance. The C4 position is ortho to one fluorine atom and meta to the other, while the C5 position is meta to both fluorine atoms. This complex interplay suggests that achieving high regioselectivity in direct C-H functionalization would require carefully tailored catalytic systems. For instance, oxidative C-H alkynylation, which has been demonstrated on other arylcyclopropanes, could potentially be applied, with the regiochemical outcome dependent on the specific catalyst and reaction conditions employed. epfl.ch

C-F Bond Activation and Manipulation

Aromatic C-F bonds are among the strongest carbon-halogen bonds, making their selective activation a significant chemical challenge. scispace.com In this compound, the activation of a C-F bond would likely require harsh conditions or specialized catalytic systems, such as strong Lewis acids or transition metal complexes. scispace.comnih.gov

While direct research on C-F activation in this compound is limited, studies on related fluorinated compounds provide valuable insights. For example, the selective single C-F bond activation in trifluoromethyl groups attached to cyclopropanes has been achieved using aluminum Lewis acids like Me₂AlCl. scispace.comnih.gov This process involves the elimination of a fluoride (B91410) ion to generate a carbocationic intermediate that can then be trapped by nucleophiles. scispace.comnih.gov Applying a similar strategy to the aromatic C-F bonds of this compound would be more difficult due to the higher bond strength and the stability of the aryl ring. However, it represents a potential, albeit challenging, pathway for manipulating the fluorine substituents.

Ortho-Metalation Strategies for Directed Aromatic Functionalization

Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings. In this approach, a substituent directs a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond. Fluorine is known to be an effective directing group for ortho-lithiation.

For this compound, the fluorine atoms at C2 and C3 are expected to be the dominant directing groups. The most acidic proton is anticipated to be at the C4 position, which is ortho to the fluorine at C3 and meta to the fluorine at C2. Deprotonation at this site would lead to a stabilized aryllithium species, which can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The cyclopropyl group is a much weaker directing group for metalation compared to fluorine. Steric hindrance from the cyclopropyl group could further disfavor metalation at the C6 position.

| Potential Site of Metalation | Directing Group(s) | Influencing Factors | Predicted Outcome |

| C4-H | Fluoro (at C3) | Strong directing effect from fluorine; moderate steric environment. | Major site of deprotonation |

| C6-H | Fluoro (at C2), Cyclopropyl (at C1) | Weaker directing effect from fluorine compared to C4; significant steric hindrance from the adjacent cyclopropyl group. | Minor or no deprotonation |

| C5-H | None (meta to all substituents) | Lacks directing group assistance; least acidic proton. | Negligible deprotonation |

Palladium-Catalyzed Coupling Reactions at the Aromatic Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on this compound, a leaving group such as bromine, iodine, or a triflate must first be installed on the aromatic ring. This can be achieved through electrophilic halogenation, with the position of substitution governed by the combined directing effects of the cyclopropyl and fluorine substituents.

Once a halogenated derivative (e.g., 1-bromo-4-cyclopropyl-2,3-difluorobenzene) is obtained, it can undergo various palladium-catalyzed couplings. The Suzuki-Miyaura coupling is particularly relevant, and studies have demonstrated the successful coupling of cyclopropylboronic acid or its derivatives with various aryl halides. nih.gov For instance, catalyst systems involving palladium(II) acetate and bulky phosphine (B1218219) ligands like SPhos are effective for coupling cyclopropylboronic acid with bromothiophenes, achieving good to excellent yields. nih.gov Similar conditions are expected to be effective for coupling various boronic acids with a halogenated this compound core. Other established methods, such as the coupling of cyclopropyl Grignard reagents or cyclopropyltrifluoroborates with aryl halides, further broaden the synthetic possibilities. organic-chemistry.orgacs.org

| Coupling Reaction | Catalyst System (Example) | Reagents | Potential Product | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Halogenated this compound, Arylboronic acid | Aryl-substituted this compound | nih.gov |

| Negishi-type | Pd(OAc)₂, t-Bu₃P | Bromo-1-cyclopropyl-2,3-difluorobenzene, Cyclopropylmagnesium bromide (with ZnBr₂) | Dicyclopropyl-difluorobenzene derivative | organic-chemistry.org |

| Suzuki-Miyaura | PdCl₂(dppf), Cs₂CO₃ | Chloro-1-cyclopropyl-2,3-difluorobenzene, Potassium cyclopropyltrifluoroborate | Dicyclopropyl-difluorobenzene derivative | acs.org |

Interplay between the Cyclopropyl and Difluorobenzene Moieties: Stereoelectronic Effects and Regioselectivity

The reactivity and regioselectivity of this compound are fundamentally governed by the stereoelectronic interplay between the substituents. baranlab.orgrsc.org Stereoelectronic effects describe how the spatial arrangement of orbitals influences the stability and reactivity of a molecule. baranlab.org In this compound, the electron-donating nature of the cyclopropyl ring and the electron-withdrawing character of the fluorine atoms create a polarized and reactive system.

Inductive and Resonance Effects on Reaction Pathways

The chemical behavior of the molecule is a direct consequence of the balance between inductive and resonance effects.

Fluorine Atoms: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect deactivates the entire aromatic ring towards electrophilic substitution. They also possess a weak electron-donating resonance effect (+M) via their lone pairs, which is primarily directed to the ortho and para positions. However, for halogens, the inductive effect overwhelmingly dominates.

Cyclopropyl Group: The cyclopropyl group behaves similarly to a vinyl group in its ability to donate electron density to an adjacent π-system. stackexchange.com Its Walsh orbitals can overlap with the aromatic π-orbitals, an effect that stabilizes adjacent positive charge and activates the ring towards electrophilic attack. stackexchange.comrsc.org This group is strongly ortho, para-directing.

In electrophilic aromatic substitution, these effects combine to direct incoming electrophiles. The activating, ortho, para-directing cyclopropyl group competes with the deactivating, ortho, para-directing fluorine atoms. The most likely positions for substitution are C4 and C6, which are ortho/para to the activating cyclopropyl group. However, these positions are also influenced by the deactivating fluorine atoms, and the C6 position is sterically hindered. The C5 position is the most electronically deactivated site.

Steric Hindrance and Conformational Influences on Reactivity

Steric hindrance refers to the repulsive forces that arise when atoms or groups are forced into close proximity, impacting reaction rates and conformations. fiveable.meyoutube.com The cyclopropyl group, while smaller than a tert-butyl group, imposes significant steric bulk, particularly at the adjacent C6 position. youtube.com This steric clash can hinder the approach of reagents, making reactions at the C6 position less favorable than at the less encumbered C4 position. youtube.com

Conformation also plays a critical role. For effective conjugation, the cyclopropyl ring prefers a "bisected" conformation, where the plane of the cyclopropane is perpendicular to the plane of the benzene ring. epfl.chrsc.org This alignment maximizes the overlap between the cyclopropyl Walsh orbitals and the aromatic π-system. epfl.ch Any deviation from this ideal conformation, perhaps due to steric pressure from bulky reagents, would reduce the ring-activating effect of the cyclopropyl group. This conformational dependence, combined with the steric bulk of the group itself, significantly influences the regioselectivity of reactions, often favoring substitution at the para-position (C4) over the sterically more demanding ortho-position (C6). rsc.orgyoutube.com

Advanced Spectroscopic and Diffraction Based Characterization of 1 Cyclopropyl 2,3 Difluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Cyclopropyl-2,3-difluorobenzene, providing detailed information about the atomic connectivity, spatial proximity of atoms, and the electronic environment of the magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Multi-Dimensional ¹H and ¹³C NMR Experiments for Connectivity and Proximity

The ¹H NMR spectrum is anticipated to show distinct signals for the cyclopropyl (B3062369) and aromatic protons. The cyclopropyl protons would appear as complex multiplets in the upfield region, typically between 0.6 and 1.0 ppm for the methylene (B1212753) protons (CH₂) and between 1.8 and 2.0 ppm for the methine proton (CH). The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the two fluorine atoms and the cyclopropyl group. Based on data for similar compounds like 1,2-difluorobenzene (B135520), these protons would likely resonate between 7.0 and 7.3 ppm. chemicalbook.com The coupling between adjacent protons (³JHH) and the couplings to the fluorine atoms (JHF) would create complex splitting patterns.

The ¹³C NMR spectrum provides information on the carbon framework. The cyclopropyl carbons are expected to resonate at high field, with the methine carbon appearing around 15-20 ppm and the methylene carbons around 8-12 ppm, as seen in cyclopropylbenzene (B146485). chemicalbook.com The aromatic carbons will show more complex features. The carbon attached to the cyclopropyl group (C1) would be found around 130-135 ppm. The fluorine-bearing carbons (C2 and C3) would exhibit large one-bond carbon-fluorine couplings (¹JCF) and resonate at highly deshielded values, typically in the range of 145-155 ppm. The remaining aromatic carbons (C4, C5, C6) would have chemical shifts determined by the combined electronic effects of the fluorine and cyclopropyl substituents.

To confirm these assignments and establish through-bond and through-space connectivities, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | 1.8 - 2.0 (m) | 15 - 20 |

| Cyclopropyl CH₂ | 0.6 - 1.0 (m) | 8 - 12 |

| Aromatic CH | 7.0 - 7.3 (m) | 115 - 125 |

| Aromatic C-Cyclopropyl | N/A | 130 - 135 |

| Aromatic C-F | N/A | 145 - 155 (d, ¹JCF ≈ 240-250 Hz) |

Note: These are estimated values based on analogous compounds. 'm' denotes multiplet, 'd' denotes doublet.

¹⁹F NMR Spectroscopy for Probing Electronic Environments of Fluorine Atoms

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these fluorine atoms are sensitive to the electronic effects of the adjacent cyclopropyl group. For comparison, the ¹⁹F chemical shift for 1,2-difluorobenzene is approximately -138 ppm, while for 1,3-difluorobenzene, it is around -110 ppm. rsc.orgspectrabase.comspectrabase.com The presence of the electron-donating cyclopropyl group at C1 would likely cause a slight upfield shift for the F atom at C2 and a smaller effect on the F atom at C3.

Furthermore, a significant through-bond coupling (³JFF) would be observed between the two fluorine atoms. The magnitude of this coupling constant provides information about the geometry of the benzene ring. In addition to F-F coupling, couplings between the fluorine atoms and the neighboring aromatic protons (JHF) would be present, further aiding in the complete assignment of the aromatic system.

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic NMR (DNMR) studies can provide insights into conformational exchange processes, such as the rotation of the cyclopropyl group relative to the plane of the difluorobenzene ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the ortho and meta positions of the benzene ring relative to the cyclopropyl substituent.

However, at low temperatures, it may be possible to slow down this rotation sufficiently to observe distinct signals for the non-equivalent aromatic protons and carbons. By analyzing the changes in the NMR line shapes as a function of temperature, the energy barrier (activation energy) for this rotational process can be determined. Such studies on sterically hindered systems have revealed significant rotational barriers. rsc.org The interaction between the cyclopropyl group and the ortho-fluorine atom at C2 would be the primary contributor to this rotational barrier.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular conformation and symmetry.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be expected to display a combination of vibrations characteristic of the cyclopropyl ring and the 1,2,3-trisubstituted difluorobenzene moiety.

Cyclopropyl Group Vibrations : The C-H stretching vibrations of the cyclopropyl ring are typically observed at high wavenumbers, around 3000-3100 cm⁻¹. The characteristic "ring-breathing" mode of the cyclopropane (B1198618) ring usually appears in the fingerprint region, around 1000-1020 cm⁻¹.

Aromatic Ring Vibrations : The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Carbon-Fluorine Vibrations : The C-F stretching vibrations are strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ region. The exact positions of these bands would be sensitive to the substitution pattern on the benzene ring.

Aromatic C-H Bending : Out-of-plane C-H bending vibrations for the 1,2,3-trisubstituted pattern would be observed in the 750-850 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong (IR) |

| Cyclopropyl Ring Breathing | 1000 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 850 | Strong |

Probing Molecular Conformation through Vibrational Signatures

The conformation of this compound, specifically the dihedral angle between the plane of the cyclopropyl ring and the benzene ring, can influence the vibrational spectra. Different conformations can lead to slight shifts in the vibrational frequencies or changes in the intensities of certain bands due to altered dipole moments or polarizability.

For instance, the coupling between the vibrational modes of the cyclopropyl group and the benzene ring may be dependent on their relative orientation. A detailed analysis of the IR and Raman spectra, often supported by theoretical calculations (such as Density Functional Theory, DFT), can help to identify the most stable conformation in the solid state or in solution. researchgate.net Comparing the experimental spectra with calculated spectra for different conformers allows for the determination of the lowest energy structure. The presence of specific bands or the absence of others can provide evidence for a particular molecular symmetry or orientation of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₈F₂), the theoretical exact mass can be calculated with high precision.

In a typical HRMS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) would be measured. The high resolution of the instrument would distinguish the mass of the target ion from those of other ions with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragment ions can be analyzed to elucidate the structure of the molecule. The fragmentation pattern is characteristic of the compound and can reveal information about the strength of different bonds and the stability of the resulting fragments. For this compound, potential fragmentation pathways could involve the loss of the cyclopropyl group, cleavage of the benzene ring, or the loss of fluorine atoms.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Relative Abundance | Inferred Fragmentation |

| [C₉H₈F₂]⁺ | Data not available | Data not available | Molecular Ion |

| [C₆H₄F₂]⁺ | Data not available | Data not available | Loss of cyclopropyl group |

| [C₉H₇F]⁺ | Data not available | Data not available | Loss of a fluorine atom |

| [C₃H₅]⁺ | Data not available | Data not available | Cyclopropyl cation |

Note: The data in this table is hypothetical and serves as an illustration of the expected results from an HRMS analysis. No experimental data was found in the public domain.

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV/Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure and photophysical properties of molecules. The UV/Vis spectrum reveals the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. The shape and position of the absorption bands can provide insights into the conjugation and the nature of the chromophores within the molecule.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum, the quantum yield (the efficiency of fluorescence), and the fluorescence lifetime are all important photophysical parameters that characterize the behavior of the excited state.

For this compound, the benzene ring is the primary chromophore. The substitution with fluorine atoms and a cyclopropyl group would be expected to cause shifts in the absorption and emission maxima compared to unsubstituted benzene.

Table 2: Expected Photophysical Properties of this compound

| Parameter | Expected Value/Range | Information Provided |

| Absorption Maximum (λ_abs) | Data not available | Energy of electronic transitions |

| Molar Absorptivity (ε) | Data not available | Probability of electronic transition |

| Emission Maximum (λ_em) | Data not available | Energy of fluorescence emission |

| Fluorescence Quantum Yield (Φ_f) | Data not available | Efficiency of the fluorescence process |

| Fluorescence Lifetime (τ_f) | Data not available | Duration of the excited state |

Note: The data in this table is illustrative. No specific experimental UV/Vis or fluorescence data for this compound has been found in publicly accessible literature.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation in the solid state.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data would reveal the geometry of the cyclopropyl ring and the difluorinated benzene ring, as well as the orientation of the cyclopropyl group relative to the aromatic ring. This information is crucial for understanding the steric and electronic interactions between these two substituents.

Table 3: Predicted Bond Parameters for this compound from X-ray Crystallography

| Parameter | Atom(s) Involved | Expected Value (Å or °) |

| Bond Length | C-C (in benzene ring) | Data not available |

| Bond Length | C-F | Data not available |

| Bond Length | C-C (in cyclopropyl ring) | Data not available |

| Bond Length | C(aryl)-C(cyclopropyl) | Data not available |

| Bond Angle | C-C-C (in benzene ring) | Data not available |

| Bond Angle | F-C-C | Data not available |

| Dihedral Angle | Plane(benzene)-C-C(cyclopropyl) | Data not available |

Note: This table presents the types of parameters that would be obtained from an X-ray crystallographic study. No experimental crystal structure for this compound is currently available in the Cambridge Structural Database or other public repositories.

Analysis of Crystal Packing and Intermolecular Forces

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of the crystal packing provides insight into the nature and strength of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···F hydrogen bonds. Understanding these interactions is important for predicting and controlling the physical properties of the material, such as its melting point and solubility.

In the absence of experimental data, computational modeling could provide theoretical predictions for the structure and properties of this compound. However, for a definitive and accurate characterization, experimental studies are indispensable.

Computational Chemistry and Theoretical Modeling of 1 Cyclopropyl 2,3 Difluorobenzene

Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 1-cyclopropyl-2,3-difluorobenzene, providing a molecular-level understanding of its behavior.

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of molecular systems, offering a balance between accuracy and computational cost. The B3LYP functional combined with the 6-31G* basis set is a widely employed method for the geometry optimization of organic molecules, including substituted benzenes. inpressco.comresearchgate.netresearchgate.net

For this compound, DFT calculations would reveal the most stable geometric arrangement of the atoms. The geometry of the benzene (B151609) ring is expected to be slightly distorted from a perfect hexagon due to the electronic effects of the substituents. Fluorine, being a highly electronegative atom, exerts a strong inductive electron-withdrawing effect, which can lead to a shortening of the C-C bonds adjacent to the substitution site and an increase in the endocyclic angle at the substituted carbon. researchgate.net The cyclopropyl (B3062369) group, in contrast, can act as a weak π-donor through conjugation with the benzene ring.

The conformational preference of the cyclopropyl group relative to the benzene ring is a key aspect of the molecule's structure. Studies on cyclopropylbenzene (B146485) have shown that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, is the most stable arrangement. researchgate.net This conformation allows for maximal orbital overlap and conjugation between the cyclopropyl group's Walsh orbitals and the π-system of the benzene ring. It is anticipated that this compound would also adopt a similar bisected conformation as its lowest energy state. The rotational barrier around the C-C bond connecting the cyclopropyl group to the benzene ring can also be calculated to understand the energetic feasibility of different conformations. eurekaselect.comresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-31G Calculations on Analogous Structures)*

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-C (Benzene Ring) | ~1.39 - 1.40 Å |

| C-C (Cyclopropyl to Benzene) | ~1.51 Å |

| C-C (Cyclopropyl Ring) | ~1.50 Å |

| Dihedral Angle (Cyclopropyl-Benzene) | ~90° (Bisected) |

Note: These values are estimations based on typical bond lengths and conformations of fluoro- and cyclopropyl-substituted benzenes and should be confirmed by specific calculations on the target molecule.

For more precise energy calculations and a more detailed description of electron correlation effects, ab initio and post-Hartree-Fock methods can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy. These methods are particularly useful for refining the energetic profiles of different conformers and for calculating reaction barriers where electron correlation plays a significant role. For instance, a more accurate determination of the rotational barrier of the cyclopropyl group would benefit from such higher-level calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. science.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Conceptual)

| Molecular Orbital | Predicted Energy Range (eV) | Key Contributing Moieties |

| HOMO | -8.5 to -9.5 | Cyclopropyl, Benzene Ring |

| LUMO | -0.5 to -1.5 | Fluorinated Benzene Ring |

| HOMO-LUMO Gap | 8.0 to 9.0 | - |

Note: These are conceptual values to illustrate expected trends and require specific calculations for accurate determination.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It partitions the wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals reveals the extent of hyperconjugation and charge delocalization.

For this compound, NBO analysis would quantify the delocalization of electron density from the cyclopropyl group's C-C and C-H bonds into the antibonding orbitals of the fluorinated benzene ring. This interaction is responsible for the stabilizing effect of the cyclopropyl group. Furthermore, NBO analysis can shed light on the polarization of the C-F bonds and the charge distribution across the entire molecule, providing a quantitative measure of the inductive and resonance effects of the substituents. inpressco.com

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the potential reaction pathways of a molecule and for characterizing the transient species involved, such as transition states.

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions. Computational studies can map out the potential energy surfaces for such transformations, identifying the most likely reaction mechanisms. For this compound, the presence of the electron-withdrawing fluorine atoms on the benzene ring can influence the regioselectivity and stereoselectivity of these reactions.

One plausible transformation is the acid-catalyzed ring opening. Theoretical calculations can model the protonation of the cyclopropyl ring and the subsequent formation of a carbocationic intermediate. The stability of this intermediate will be influenced by the position of the fluorine atoms. The fluorine substituents, being electron-withdrawing, would destabilize a positive charge on the adjacent benzene ring, potentially favoring ring-opening pathways that avoid the formation of a benzylic carbocation.

Another area of interest is the thermal or photochemical rearrangement of the cyclopropyl ring. Computational modeling can predict the activation energies for different pericyclic reactions, such as the vinylcyclopropane-cyclopentene rearrangement if an appropriate unsaturated substituent were present. Studies on related fluorinated cyclopropanes have shown that fluorine substitution can significantly lower the activation energies for such rearrangements. beilstein-journals.org

Furthermore, electrophilic cleavage of the cyclopropane (B1198618) ring is a known reaction. Theoretical investigations into the reaction of this compound with various electrophiles could reveal the preferred site of attack and the structure of the resulting intermediates and products. The electron-withdrawing nature of the difluorinated benzene ring might make the cyclopropyl ring itself more susceptible to electrophilic attack compared to unsubstituted cyclopropylbenzene. Studies on related systems have shown that strong σ-acceptor groups on a cyclopropane ring can lead to the weakening and cleavage of the distal C-C bond. nih.gov

Understanding Regioselectivity and Stereoselectivity through Energy Surface Mapping

The synthesis of substituted cyclopropylbenzenes often involves cyclopropanation reactions, where the regioselectivity and stereoselectivity are of paramount importance. Understanding the factors that govern the formation of a specific isomer of this compound over others can be achieved by mapping the potential energy surface (PES) of the reaction pathways.

A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES illustrates the energy changes as reactants transform into products, passing through transition states. libretexts.org The lowest energy path on this surface corresponds to the most likely reaction mechanism.

In the context of synthesizing this compound, for instance through a transition-metal-catalyzed reaction of a difluorobenzene precursor with a cyclopropanating agent, density functional theory (DFT) calculations can be employed to map out the energy landscape. researchgate.netacs.org This involves calculating the energies of the reactants, intermediates, transition states, and products for all possible reaction pathways.

Key factors influencing regioselectivity (i.e., the position of cyclopropanation on the benzene ring) and stereoselectivity (the spatial arrangement of the atoms) can be elucidated from the PES. researchgate.netnih.gov The transition state with the lowest activation energy will correspond to the kinetically favored product. researchgate.net For example, in the cyclopropanation of an alkene, the approach of the carbene to the double bond can lead to different stereoisomers. researchgate.netunl.ptnih.gov Computational modeling can determine the energy barriers for the formation of each stereoisomer, thereby predicting the stereochemical outcome of the reaction. unl.pt

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides robust methods for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. DFT calculations have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. acs.orgrsc.orgnih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govucm.es

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the two fluorine atoms and the cyclopropyl group. The fluorine atoms are expected to cause a significant downfield shift for the carbons they are attached to (C2 and C3) due to their high electronegativity. The cyclopropyl group, with its unique electronic properties, will also influence the chemical shifts of the neighboring atoms.

The spin-spin coupling constants (J-couplings) are also predictable. uoa.gr The magnitude of these couplings depends on the number of bonds separating the interacting nuclei and their spatial orientation. wikipedia.org For instance, the vicinal ³J(H,H) coupling constants in the aromatic ring are dependent on the dihedral angles. The coupling between the fluorine and hydrogen nuclei (J-HF) and between the two fluorine nuclei (J-FF) are particularly informative. wikipedia.orgsfu.caacs.org Long-range couplings are also commonly observed with fluorine. wikipedia.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for this compound, based on DFT calculations and known substituent effects in similar compounds.

| Atom | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H4 | 7.1 - 7.3 | ³J(H4,H5) ≈ 7-8 |

| H5 | 6.9 - 7.1 | ⁴J(H4,H6) ≈ 1-2 |

| H6 | 7.0 - 7.2 | ⁵J(H5,F3) ≈ 2-3 |

| Cyclopropyl-H (methine) | 1.8 - 2.2 | ³J(H,H) ≈ 4-8 |

| Cyclopropyl-H (methylene) | 0.6 - 1.0 | ²J(H,H) ≈ -4 to -10 |

| C1 | 130 - 135 | ¹J(C,H) ≈ 160 |

| C2 | 150 - 155 (d, ¹J(C,F) ≈ 240-250) | ²J(C,F) ≈ 20-25 |

| C3 | 150 - 155 (d, ¹J(C,F) ≈ 240-250) | ²J(C,F) ≈ 20-25 |

| C4 | 120 - 125 | ¹J(C,H) ≈ 160-165 |

| C5 | 115 - 120 | ¹J(C,H) ≈ 160-165 |

| C6 | 125 - 130 | ¹J(C,H) ≈ 160-165 |

| Cyclopropyl-C (methine) | 15 - 20 | ¹J(C,H) ≈ 160 |

| Cyclopropyl-C (methylene) | 5 - 10 | ¹J(C,H) ≈ 160 |

| F2 | -130 to -140 | ³J(F2,F3) ≈ 15-20 |

| F3 | -130 to -140 | ⁴J(F2,H4) ≈ 6-8 |

Note: These are estimated values and can vary depending on the solvent and the specific computational method used.

Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. mdpi.comnih.gov

Vibrational frequencies are typically calculated using DFT, which involves determining the second derivatives of the energy with respect to the atomic coordinates. acs.org The calculated frequencies correspond to the different vibrational modes of the molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic ring, and C-F stretching.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govucm.es This method calculates the excitation energies and oscillator strengths for transitions from the ground electronic state to various excited states. For this compound, the electronic spectrum is expected to show characteristic π → π* transitions of the substituted benzene ring. The position and intensity of these absorption bands are influenced by the substituents.

A representative table of calculated vibrational frequencies and electronic transitions is presented below.

| Spectroscopy | Predicted Wavenumber/Wavelength | Assignment |

| Vibrational (IR) | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| ~3000-2900 cm⁻¹ | Cyclopropyl C-H stretch | |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretch | |

| ~1250-1100 cm⁻¹ | C-F stretch | |

| Electronic (UV-Vis) | ~200-220 nm | π → π* (primary band) |

| ~250-270 nm | π → π* (secondary band) |

Note: These are generalized predictions. Actual values depend on the computational level and experimental conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

For this compound, a key conformational feature is the orientation of the cyclopropyl group relative to the benzene ring. While rotation around the C-C single bond connecting the two rings is possible, there will be preferred conformations with lower energy. MD simulations can explore the conformational space and determine the relative populations of different conformers. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. nih.govnih.govmdpi.comcsic.esacs.org In a condensed phase (liquid or solid), molecules of this compound will interact with each other and with solvent molecules. These interactions can include van der Waals forces (dispersion and repulsion), electrostatic interactions (due to the polar C-F bonds), and potentially weak hydrogen bonds. mdpi.com The strength and nature of these interactions can be analyzed from the MD trajectories. For instance, the interaction energy between two molecules can be calculated at various orientations and distances to understand the preferred modes of association. nih.govnih.govacs.org

Assessment of Strain Energy and Aromaticity within the Molecular Framework

The structure of this compound presents an interesting case for the interplay between ring strain and aromaticity.

The cyclopropyl group is known to possess significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). youtube.comdoubtnut.com This strain energy can be quantified computationally using various methods, such as isodesmic or homodesmotic reactions. rsc.orgswarthmore.edu In these methods, the energy of the strained molecule is compared to that of a set of strain-free reference compounds. The difference in the calculated enthalpies of formation gives the strain energy. swarthmore.edu

Aromaticity is a fundamental concept in chemistry, and for the difluorobenzene ring in the target molecule, it can be assessed using several computational indices. mdpi.com These include:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates a high degree of aromaticity. mdpi.com

Electron Delocalization Indices: These indices, such as the Para-Delocalization Index (PDI), quantify the extent of electron sharing between atoms in the ring. mdpi.com

The presence of the electron-withdrawing fluorine atoms and the cyclopropyl group can modulate the aromaticity of the benzene ring. Computational analysis can provide quantitative measures of these effects.

1 Cyclopropyl 2,3 Difluorobenzene As a Key Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Structurally Related Fluorinated Aromatic Compounds

The (difluorophenyl)cyclopropane moiety is a recognized "privileged substructure" in medicinal chemistry, appearing in several approved drugs and experimental therapeutic agents. lifechemicals.comcymitquimica.com This makes 1-cyclopropyl-2,3-difluorobenzene and its isomers key precursors for the synthesis of more complex, biologically active molecules. The antiplatelet agent Ticagrelor, for instance, contains a trans-disubstituted cyclopropane (B1198618) ring that bridges a difluorophenyl group and a heterocyclic fragment, highlighting the pharmacological importance of this structural combination. lifechemicals.com

Synthetic routes often target the creation of difluorophenyl)cyclopropane derivatives. google.com For example, processes have been developed starting from 3,4-difluorobenzaldehyde, which undergoes reactions like aldol condensation or Wittig reactions, followed by cyclopropanation to build the core structure. google.com Another approach begins with 1,2-difluorobenzene (B135520) and introduces other functionalities that are later converted into the cyclopropylamine group essential for certain pharmaceuticals. cymitquimica.com These established syntheses underscore the value of the (difluorophenyl)cyclopropane unit, positioning this compound as a fundamental starting material for creating analogues or new chemical entities where this specific substitution pattern is desired. The presence of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties, making fluorinated cyclopropanes attractive motifs in drug design. cymitquimica.combohrium.com

Strategic Intermediate for the Preparation of Polycyclic and Heterocyclic Systems

This compound serves as a strategic intermediate for constructing more elaborate molecular architectures, including polycyclic and heterocyclic systems. Synthetic methodologies exist that can leverage either the fluoroarene portion or the cyclopropyl (B3062369) ring to build these complex structures.

One powerful strategy involves the extension of the benzene (B151609) ring. A sequence involving the nucleophilic aromatic substitution of a fluoroarene, followed by difluorovinylidenation and a Friedel–Crafts-type cyclization, can successfully create an additional benzene ring fused to the original structure. nii.ac.jp This "benzene ring extension cycle" demonstrates how the fluorinated aromatic core of this compound can be a starting point for synthesizing pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs). nii.ac.jp

Applications in the Development of Advanced Materials, including Liquid Crystals and Polymers

The distinct physicochemical properties imparted by the fluorinated cyclopropane motif make it highly valuable in materials science, particularly in the development of liquid crystals. nih.gov Fluorinated cyclopropanes have significant potential in advanced materials whose properties rely on the precise spatial arrangement and polarity of C–F bonds. nih.gov

The 2,3-difluoroaryl motif is a component in a successful class of liquid crystals that exhibit negative dielectric anisotropy. This property is essential for Vertical Alignment (VA) Liquid Crystal Display (LCD) technology. google.com Quantum-chemical studies reveal the energetic and polarity-driven properties of fluorinated cyclopropanes, providing a theoretical basis for their application. nih.gov The strategic placement of fluorine atoms creates a significant molecular dipole moment, which is a critical factor in the performance of liquid crystal materials. nih.gov

While specific examples of this compound being incorporated into polymers are not extensively documented, its inherent properties suggest it is a promising candidate for advanced polymer chemistry. The rigidity of the cyclopropyl ring and the stability of the C-F bonds could contribute to polymers with enhanced thermal stability and specific electronic characteristics.

Table 1: Physicochemical Properties and Their Relevance in Materials Science

| Property | Influence of Fluorinated Cyclopropane Moiety | Relevance to Advanced Materials |

|---|---|---|

| Polarity | The highly polar C-F bonds create a significant molecular dipole moment. The specific orientation (cis/trans) of fluorine atoms fine-tunes the overall polarity. nih.gov | Crucial for designing liquid crystals with specific dielectric anisotropy (positive or negative) for display technologies. google.com |

| Rigidity | The cyclopropane ring is a rigid structural unit that restricts conformational flexibility. nih.gov | Provides a well-defined and stable molecular shape, which is essential for the ordered phases found in liquid crystals and crystalline polymers. |

| Lipophilicity | Fluorination can modulate lipophilicity (log P values), often lowering it in facially polarized motifs like all-cis-1,2,3-trifluorocyclopropanes. researchgate.net | Affects solubility and miscibility, which is important for formulating liquid crystal mixtures and processing polymers. |

| Stability | C-F bonds are exceptionally strong, and the overall moiety is generally stable to acids and catalytic hydrogenation conditions. researchgate.net | Leads to materials with high thermal and chemical resistance, increasing the lifetime and reliability of electronic devices. |

Role in the Rational Design and Synthesis of Novel Chemical Probes and Research Reagents

In chemical biology, small-molecule chemical probes are essential tools for interrogating complex biological systems. nih.gov The rational design of these probes involves creating molecules with well-defined properties to study specific biological targets or pathways. illinois.eduuc3m.es this compound represents an excellent core structure for the rational design of such probes and reagents.

The unique electronic signature of the molecule, arising from the interplay between the strained cyclopropyl ring and the two highly electronegative fluorine atoms, can be used to probe molecular interactions. Fluorine atoms themselves can serve as sensitive probes for studying protein-ligand interactions via ¹⁹F NMR spectroscopy or by observing changes in binding affinity upon selective fluorination. rsc.org For example, the selective fluorination of the aromatic ring in the drug nabilone was used to probe its interaction with the CB1 receptor. rsc.org

Furthermore, this compound can serve as a scaffold to which other functional groups, such as fluorophores or reactive moieties, are attached. The synthesis of fluorescence-labeled analogs of bioactive compounds is a common strategy to create chemical probes that allow for the visualization of molecular interactions within cells. nih.gov By attaching a fluorescent dye to a molecule containing the this compound core, researchers could create novel probes to study the distribution and target engagement of compounds bearing this valuable pharmacophore.

Concluding Remarks and Future Research Directions

Current Challenges and Unexplored Avenues in the Chemistry of 1-Cyclopropyl-2,3-difluorobenzene

A significant challenge lies in the selective functionalization of the molecule. Developing methodologies to regioselectively introduce substituents onto the aromatic ring or to control the stereochemistry of reactions involving the cyclopropyl (B3062369) group remains an active area of research. Furthermore, the full scope of its reactivity, particularly in the context of modern synthetic methods, is yet to be explored.

Emerging Methodologies for Enhanced Synthetic Control and Efficiency

Advances in catalysis, particularly in the areas of C-H activation and photoredox catalysis, are poised to provide more efficient and selective routes for the synthesis and modification of this compound. epfl.ch These methods could enable the direct introduction of functional groups, bypassing the need for pre-functionalized starting materials.

Opportunities for Interdisciplinary Research and Advanced Functionalization

The unique structural and electronic properties of this compound make it an attractive candidate for interdisciplinary research. Collaboration between synthetic chemists, medicinal chemists, and materials scientists could lead to the discovery of new applications in drug discovery and the development of advanced materials. Further exploration of its potential in creating complex molecular architectures, such as molecular machines, presents an exciting avenue for future work. ucla.edu

Broader Implications for Organofluorine Chemistry and Material Science Innovation

The study of this compound contributes to the broader field of organofluorine chemistry, which continues to be a rich source of innovation. beilstein-journals.org The insights gained from understanding the interplay between the cyclopropyl group and the difluorinated aromatic ring can inform the design of new fluorinated molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced polymers.

Q & A

Q. What are the key structural features of 1-Cyclopropyl-2,3-difluorobenzene that influence its reactivity in electrophilic aromatic substitution (EAS)?

The compound's reactivity is governed by the electron-withdrawing fluorine substituents at the 2 and 3 positions, which deactivate the benzene ring, and the steric hindrance from the cyclopropyl group. Fluorine's inductive effect directs electrophiles to the least hindered positions (e.g., para to the cyclopropyl group). Experimental validation using bromination (with Br₂) under controlled conditions can confirm regioselectivity .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Cyclopropanation : Introducing the cyclopropyl group via a Simmons-Smith reaction to a pre-fluorinated benzene derivative.

- Halogenation/Fluorination : Sequential electrophilic substitution (e.g., using F₂ or HF-pyridine) at specific positions. Key reagents include sodium methoxide for nucleophilic aromatic substitution (NAS) and lithium aluminum hydride for reductions. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .

Q. How does the steric profile of this compound compare to analogs like 1,4-difluorobenzene?

The cyclopropyl group introduces significant steric hindrance, reducing accessibility to reactive sites compared to non-cyclopropyl analogs. This is confirmed via X-ray crystallography or computational modeling (e.g., molecular mechanics simulations). For example, 1,4-difluorobenzene lacks steric constraints, enabling faster reaction kinetics in EAS .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in bioactivity studies (e.g., binding affinity to enzymes) may arise from variations in assay conditions (pH, solvent systems). A systematic approach includes:

- Dose-response profiling : Testing across a concentration gradient.

- Structural analogs : Comparing activity with derivatives (e.g., 2-cyclopropyl-1,4-difluorobenzene) to isolate functional group contributions.

- Spectroscopic validation : Using NMR or fluorescence polarization to confirm target interactions .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model charge distribution and frontier molecular orbitals. For instance, the LUMO map may reveal preferential attack at the 4-position due to fluorine's electron-withdrawing effects. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. How does the compound’s fluorination pattern affect its interaction with biomolecules in drug design?

The 2,3-difluoro motif enhances hydrogen-bonding capacity with polar residues (e.g., serine or tyrosine in enzymes). Molecular docking studies (using AutoDock Vina) paired with thermodynamic profiling (ITC or SPR) can quantify binding entropy/enthalpy. Comparatively, non-fluorinated analogs show weaker binding due to reduced polarity .

Methodological Guidance

Q. What analytical techniques are critical for characterizing reaction intermediates of this compound?

- GC-MS : Monitors volatile intermediates during synthesis.

- HPLC-PDA : Resolves non-volatile byproducts (e.g., di- or tri-substituted isomers).

- 19F NMR : Tracks fluorine environments to confirm substitution patterns .

Q. How to optimize reaction yields in cross-coupling reactions involving this compound?

Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) tailored for sterically hindered substrates. Solvent selection (DMF vs. THF) and temperature gradients (60–100°C) should be tested. Yields >80% are achievable with slow reagent addition to minimize dimerization .

Comparative Data

| Compound | Structural Features | Reactivity vs. This compound |

|---|---|---|

| 1,4-Difluorobenzene | No cyclopropyl group | Faster EAS due to lower steric hindrance |

| 2-Cyclopropylbenzene | No fluorine substituents | Higher electron density; less regioselective |

| 1,2,4-Trifluorobenzene | Additional fluorine at position 4 | Enhanced deactivation; narrower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.